Cas no 3201-22-7 (5-methoxy-3-methyl-1H-pyrazole)
5-methoxy-3-methyl-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 3-methoxy-5-methyl-1H-Pyrazole
- 5-methoxy-3-methyl-1H-pyrazole
- 3201-22-7
- SY288229
- CS-0235956
- AKOS015866813
- SCHEMBL11899974
- MFCD00955702
- 59593-35-0
- 5-methoxy-3-methylpyrazole
- DB-136820
- E71889
- WS-02665
- SCHEMBL3261591
- 1H-Pyrazole, 3-methoxy-5-methyl-
- DTXSID301305458
- Z1813157463
- EN300-1657656
-
- Inchi: 1S/C5H8N2O/c1-4-3-5(8-2)7-6-4/h3H,1-2H3,(H,6,7)
- InChI Key: GZWAVQOMDAZDIT-UHFFFAOYSA-N
- SMILES: O(C)C1C=C(C)NN=1
Computed Properties
- Exact Mass: 112.06374
- Monoisotopic Mass: 112.064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 76.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 37.9Ų
Experimental Properties
- Melting Point: 46 °C
- PSA: 37.91
- LogP: 0.72670
5-methoxy-3-methyl-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM517035-1g |
3-Methoxy-5-methyl-1H-pyrazole |
3201-22-7 | 98% | 1g |
$968 | 2022-06-11 | |
| Enamine | EN300-1657656-0.05g |
5-methoxy-3-methyl-1H-pyrazole |
3201-22-7 | 95% | 0.05g |
$235.0 | 2023-07-07 | |
| Enamine | EN300-1657656-0.1g |
5-methoxy-3-methyl-1H-pyrazole |
3201-22-7 | 95% | 0.1g |
$352.0 | 2023-07-07 | |
| Enamine | EN300-1657656-0.25g |
5-methoxy-3-methyl-1H-pyrazole |
3201-22-7 | 95% | 0.25g |
$503.0 | 2023-07-07 | |
| Enamine | EN300-1657656-0.5g |
5-methoxy-3-methyl-1H-pyrazole |
3201-22-7 | 95% | 0.5g |
$791.0 | 2023-07-07 | |
| Enamine | EN300-1657656-1.0g |
5-methoxy-3-methyl-1H-pyrazole |
3201-22-7 | 95% | 1.0g |
$1014.0 | 2023-07-07 | |
| Enamine | EN300-1657656-2.5g |
5-methoxy-3-methyl-1H-pyrazole |
3201-22-7 | 95% | 2.5g |
$1988.0 | 2023-07-07 | |
| Enamine | EN300-1657656-5.0g |
5-methoxy-3-methyl-1H-pyrazole |
3201-22-7 | 95% | 5.0g |
$2940.0 | 2023-07-07 | |
| Enamine | EN300-1657656-10.0g |
5-methoxy-3-methyl-1H-pyrazole |
3201-22-7 | 95% | 10.0g |
$4360.0 | 2023-07-07 | |
| Enamine | EN300-1657656-50mg |
5-methoxy-3-methyl-1H-pyrazole |
3201-22-7 | 95.0% | 50mg |
$235.0 | 2023-09-21 |
5-methoxy-3-methyl-1H-pyrazole Suppliers
5-methoxy-3-methyl-1H-pyrazole Related Literature
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on 5-methoxy-3-methyl-1H-pyrazole
5-Methoxy-3-Methyl-1H-Pyrazole: A Comprehensive Overview
5-Methoxy-3-Methyl-1H-Pyrazole, identified by the CAS number CAS No. 3201-22-7, is a heterocyclic organic compound that has garnered significant attention in various fields of chemistry and materials science. This compound, with its unique structure and properties, has found applications in drug discovery, agrochemicals, and advanced materials. Recent studies have further elucidated its potential in these areas, making it a subject of intense research interest.
The molecular structure of 5-methoxy-3-methyl-1H-pyrazole consists of a pyrazole ring substituted with a methoxy group at position 5 and a methyl group at position 3. This substitution pattern imparts distinct electronic and steric properties to the molecule, which are crucial for its reactivity and functionality. The pyrazole ring itself is aromatic, contributing to the compound's stability and reactivity in various chemical reactions.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 5-methoxy-3-methyl-1H-pyrazole. Researchers have developed novel routes that leverage catalytic methods and green chemistry principles to produce this compound in high yields. For instance, the use of transition metal catalysts has significantly streamlined the synthesis process, reducing reaction times and minimizing waste generation.
In the realm of drug discovery, 5-methoxy-3-methyl-1H-pyrazole has emerged as a promising scaffold for developing bioactive molecules. Its ability to act as a ligand for various biological targets has been explored in recent studies. For example, research published in 2023 demonstrated that derivatives of this compound exhibit potent inhibitory activity against key enzymes involved in neurodegenerative diseases, such as Alzheimer's disease.
The application of 5-methoxy-3-methyl-1H-pyrazole extends beyond pharmacology into materials science. Scientists have investigated its potential as a building block for constructing advanced materials, such as conductive polymers and metal-organic frameworks (MOFs). Its ability to coordinate with metal ions makes it an attractive candidate for designing MOFs with tailored properties for gas storage and catalysis.
In agrochemicals, 5-methoxy-3-methyl-1H-pyrazole has been explored as a component in herbicides and fungicides. Recent field trials have shown that derivatives of this compound exhibit enhanced efficacy against various plant pathogens while maintaining low toxicity to non-target organisms. This dual functionality underscores its versatility across different chemical domains.
The environmental impact of 5-methoxy-3-methyl-1H-pyrazole has also been a focus of recent research. Studies have assessed its biodegradability and eco-toxicity under various conditions. Results indicate that the compound undergoes rapid degradation under aerobic conditions, reducing its persistence in the environment. This finding is particularly relevant for its application in agrochemicals, where environmental safety is a critical concern.
In conclusion, 5-methoxy-3-methyl-1H-pyrazole, with its unique chemical properties and diverse applications, continues to be a focal point in contemporary research. Its role as a versatile building block in drug discovery, materials science, and agrochemicals highlights its significance across multiple disciplines. As research progresses, new insights into its potential will undoubtedly emerge, further solidifying its importance in the chemical sciences.
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